Tert-butyl(2,4-dichlorophenoxy)dimethylsilane
Description
Properties
IUPAC Name |
tert-butyl-(2,4-dichlorophenoxy)-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl2OSi/c1-12(2,3)16(4,5)15-11-7-6-9(13)8-10(11)14/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWHLWFKXXRKHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-(2,4-dichloro-phenoxy)-dimethyl-silane typically involves the reaction of 2,4-dichlorophenol with tert-butyl-dimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
2,4-Dichlorophenol+Tert-butyl-dimethylchlorosilaneBasethis compound+HCl
Industrial Production Methods
Industrial production of tert-butyl-(2,4-dichloro-phenoxy)-dimethyl-silane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl(2,4-dichlorophenoxy)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different silane derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of tert-butyl-(2,4-diamino-phenoxy)-dimethyl-silane.
Oxidation: Formation of tert-butyl-(2,4-dichloro-quinone)-dimethyl-silane.
Reduction: Formation of tert-butyl-(2,4-dichloro-phenoxy)-dimethyl-silane derivatives with reduced functional groups.
Scientific Research Applications
Applications in Organic Synthesis
A. Protecting Group in Synthesis
- Tert-butyl(2,4-dichlorophenoxy)dimethylsilane serves as a protecting group for alcohols and amines during organic synthesis. Its ability to form stable siloxane bonds allows for selective reactions without interfering with other functional groups.
B. Synthesis of Bioactive Compounds
- The compound is utilized in the synthesis of bioactive molecules, particularly in medicinal chemistry. For instance, it has been employed to modify the structures of pharmaceutical agents to improve their efficacy and reduce toxicity.
Applications in Materials Science
A. Surface Modification
- This compound is used for surface modification of materials to enhance hydrophobicity and chemical resistance. This property is particularly beneficial in coatings and sealants.
B. Polymer Chemistry
- The compound can be incorporated into polymer matrices to impart specific functionalities such as increased thermal stability and improved mechanical properties.
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl-(2,4-dichloro-phenoxy)-dimethyl-silane involves its interaction with various molecular targets. The phenoxy group can interact with enzymes and receptors, while the silane moiety can form stable bonds with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and receptor modulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers
Substituent Variations
Silyl Group Variations
Functional Group and Application Variations
Key Data Table: Physicochemical Properties
| Property | This compound | Tert-butyl(2,5-dichlorophenoxy)dimethylsilane | Tert-butyl(3,4-dichlorophenoxy)dimethylsilane |
|---|---|---|---|
| Melting Point | Not reported | Not reported | Not reported |
| Boiling Point | Not reported | Not reported | Not reported |
| LogP (Lipophilicity) | ~4.2 (estimated) | ~4.2 | ~4.2 |
| Solubility | Low in water; soluble in organic solvents | Similar | Similar |
Biological Activity
Tert-butyl(2,4-dichlorophenoxy)dimethylsilane (TBDMS) is a silane compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and relevant case studies concerning the compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its silane backbone combined with a dichlorophenoxy group. The chemical structure can be represented as follows:
- Molecular Formula : C12H18Cl2O2Si
- Molecular Weight : 303.25 g/mol
The presence of the tert-butyl group enhances the lipophilicity of the compound, potentially influencing its biological interactions.
Synthesis
The synthesis of TBDMS typically involves the reaction of 2,4-dichlorophenol with tert-butyl dimethylsilyl chloride in the presence of a base. This method allows for the selective attachment of the silane moiety to the phenolic compound, resulting in a product that retains the biological activity associated with both functional groups.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of TBDMS against various pathogens. For instance, compounds with similar structures have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The minimum inhibitory concentrations (MIC) for these compounds ranged from 0.39 to 3.12 mg/L for Staphylococcus strains, indicating potent antibacterial effects .
| Pathogen | MIC (mg/L) | Reference |
|---|---|---|
| Methicillin-sensitive S. aureus | 0.39 - 1.56 | |
| Methicillin-resistant S. aureus | 0.39 - 3.12 | |
| Enterococcus faecalis | 6.25 |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of TBDMS. In vitro studies have shown that while some derivatives exhibit strong antimicrobial activity, they also demonstrate acceptable cytotoxicity levels against normal human lung fibroblasts (MRC-5), with IC50 values exceeding 12.3 mg/L . This suggests a favorable therapeutic window for further development.
Case Studies and Research Findings
- Antifungal Activity : A study investigating derivatives of phenolic compounds found that certain analogs exhibited significant antifungal properties alongside antioxidant activities, suggesting potential applications in food preservation and medicine .
- Neuroprotective Potential : Compounds structurally related to TBDMS have been evaluated for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer’s disease. These studies indicate that certain silane derivatives may inhibit pathways leading to neurofibrillary tangle formation, a hallmark of Alzheimer’s pathology .
- Natural Sources and Bioactivities : Research has documented the presence of similar phenolic compounds in various natural sources, which exhibit a range of bioactivities including autotoxicity and antimicrobial properties . This emphasizes the ecological relevance and potential therapeutic applications of TBDMS.
Q & A
Q. What are the key physicochemical properties of Tert-butyl(2,4-dichlorophenoxy)dimethylsilane, and how are they determined experimentally?
Answer: The compound (CAS 169619-83-4, C₁₂H₁₈Cl₂OSi) has a molecular weight of 277.262 g/mol and features a silane-protected phenoxy group. Key properties include:
Q. Methodology :
- Mass spectrometry (MS) confirms molecular weight.
- Nuclear Magnetic Resonance (NMR) (¹H/¹³C) resolves structural details, such as the tert-butyl group (δ ~1.0 ppm for CH₃) and aromatic protons (δ ~6.5–7.5 ppm for dichlorophenoxy) .
- FT-IR identifies Si-O-C stretches (~1050–1100 cm⁻¹) and aromatic C-Cl vibrations (~550–600 cm⁻¹) .
Q. What is the standard synthetic route for this compound?
Answer: A typical synthesis involves silane protection of 2,4-dichlorophenol:
Reagents : 2,4-dichlorophenol, tert-butyldimethylsilyl chloride (TBDMSCl), imidazole (base), in anhydrous THF .
Procedure :
- Stir reactants at 65°C for 16 hours under nitrogen.
- Quench with HCl, extract with ethyl acetate, and purify via column chromatography (hexane:EtOAc = 4:1) .
Yield : ~85–92% (similar to tert-butyl(hexadienyloxy)diphenylsilane in ).
Validation : Monitor reaction progress by TLC (Rf ~0.5 in hexane:EtOAc) and confirm purity via HPLC (>95%) .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
Answer: Methodology :
- Density Functional Theory (DFT) : Calculate activation energies for silylation steps to identify optimal temperatures (e.g., 65°C in vs. 70°C in ).
- Solvent screening : Use COSMO-RS simulations to predict solvent effects (e.g., THF vs. DMF) on reaction kinetics .
- Transition state analysis : Identify steric hindrance from the tert-butyl group, which may necessitate longer reaction times .
Case Study : highlights ICReDD’s approach, combining quantum calculations and experimental feedback to refine silane protection protocols.
Q. How should researchers address discrepancies in NMR data during characterization?
Answer: Common Issues :
- Impurity peaks : Trace solvents (e.g., THF at δ 3.58 ppm) or unreacted starting materials.
- Diastereomer splitting : If present, use NOESY to confirm spatial arrangements .
Q. Resolution Strategies :
Repetition under anhydrous conditions ().
Alternative techniques :
- High-resolution MS to rule out isotopic interference.
- X-ray crystallography (if crystalline) for absolute configuration .
Cross-validate with PubChem or ECHA databases (e.g., PubChem CID 59803885) .
Q. What advanced applications exist for this compound in organic synthesis?
Answer:
- Protecting group : The silane moiety stabilizes phenolic OH groups in multistep syntheses (e.g., natural product derivatization) .
- Cross-coupling precursor : Convert to iodinated analogs (e.g., via halogen exchange) for Suzuki-Miyaura reactions (see tert-butyl(4-iodobutoxy)dimethylsilane in ) .
- Photolabile linker : UV-sensitive Si-O bonds enable controlled release in prodrug systems .
Case Study : demonstrates silane deprotection with acetic acid/water to regenerate phenolic intermediates in dihydronaphthalene synthesis.
Q. How can researchers analyze contradictory data in silane-mediated reaction mechanisms?
Answer: Example Contradiction : Conflicting reports on acid vs. base stability of tert-butyldimethylsilane groups.
Q. Methodology :
Controlled experiments :
- Expose the compound to TBAF (fluoride source) vs. HCl to compare cleavage rates .
Kinetic studies : Use in-situ IR or NMR to track Si-O bond hydrolysis under varying pH .
Literature reconciliation : Compare with structurally similar silanes (e.g., tert-butyl(4-iodobutoxy)dimethylsilane in , which shows iodine-specific reactivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
